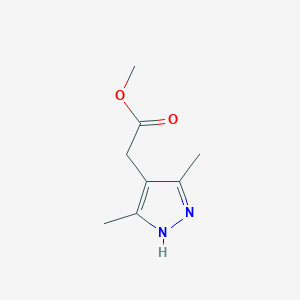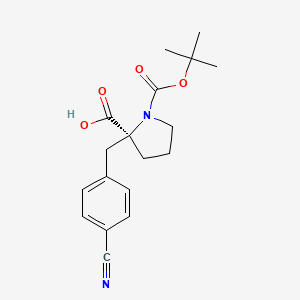
(S)-2-((3-Fluorophenoxy)methyl)oxirane
Overview
Description
(S)-2-((3-Fluorophenoxy)methyl)oxirane is a chemical compound that belongs to the class of epoxides. It is also known as (S)-3-Fluoro-2-(2-oxiranyl)methyl)phenol or FPO. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of (S)-2-((3-Fluorophenoxy)methyl)oxirane is not fully understood. However, it is believed to exert its biological activity by reacting with nucleophiles, such as amino acids and DNA bases. The epoxide ring of the compound is highly reactive and can form covalent adducts with nucleophiles, leading to the inhibition of cellular processes and the induction of cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-2-((3-Fluorophenoxy)methyl)oxirane have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce DNA damage and cell cycle arrest in cancer cells. In vivo studies have demonstrated that (S)-2-((3-Fluorophenoxy)methyl)oxirane can inhibit tumor growth and metastasis in animal models. The compound has also been shown to possess anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-2-((3-Fluorophenoxy)methyl)oxirane in lab experiments include its high reactivity and versatility in organic synthesis. The compound can be used as a building block in the synthesis of various pharmaceuticals and materials. However, the limitations of using (S)-2-((3-Fluorophenoxy)methyl)oxirane include its toxicity and potential mutagenicity. Special precautions should be taken when handling the compound, and its use should be limited to well-equipped laboratories with trained personnel.
Future Directions
The future directions of research on (S)-2-((3-Fluorophenoxy)methyl)oxirane include the development of more efficient and selective synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields, such as material science and catalysis. Furthermore, the compound can be modified to improve its pharmacological properties, such as its bioavailability and selectivity towards specific targets. The use of (S)-2-((3-Fluorophenoxy)methyl)oxirane in combination with other drugs or therapies can also be investigated to enhance its therapeutic efficacy.
Scientific Research Applications
(S)-2-((3-Fluorophenoxy)methyl)oxirane has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. The compound has also been shown to possess antifungal and antibacterial properties. In addition, (S)-2-((3-Fluorophenoxy)methyl)oxirane has been used as a key intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antipsychotic drugs.
properties
IUPAC Name |
(2S)-2-[(3-fluorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESYYUSVZQAGGO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((3-Fluorophenoxy)methyl)oxirane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



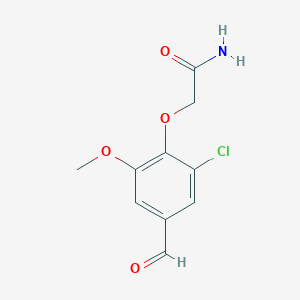


![(3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B1609594.png)
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
![4-Isocyanato-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1609596.png)
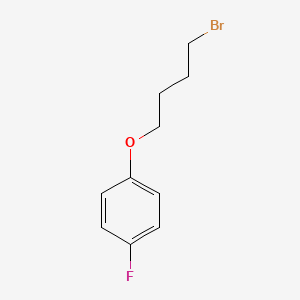
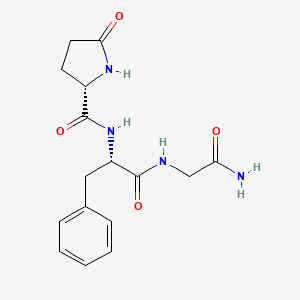



![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)
